Chemical structure of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline
Chemical structure of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline
An In-depth Technical Guide to the Synthesis and Characterization of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] This guide introduces 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline, a novel derivative designed to leverage the unique physicochemical properties of fluorine and methoxy substituents to potentially modulate biological activity and pharmacokinetic profiles. As this molecule represents a frontier compound with limited published data, this document serves as a comprehensive theoretical and practical framework for its synthesis, purification, and structural elucidation. We present a robust, proposed synthetic route based on the Bischler-Napieralski reaction, a detailed protocol for its execution, and a multi-platform analytical workflow for its complete characterization, intended for researchers and professionals in drug discovery and development.
The Tetrahydroisoquinoline Scaffold: A Privileged Core in Medicinal Chemistry
The THIQ nucleus is a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. This structural motif is prevalent in a wide array of natural products and has been integral to the development of pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and neuroprotective agents.[3][4] The conformational flexibility of the saturated heterocyclic ring, combined with the aromatic system, allows for precise three-dimensional arrangements of substituents to optimize interactions with biological macromolecules. The introduction of specific functional groups onto the THIQ core is a proven strategy to fine-tune its pharmacological profile.
Molecular Profile of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline
Chemical Structure and Predicted Physicochemical Properties
The target compound incorporates a fluorine atom at position 8 and a methoxy group at position 5. These substitutions are strategically chosen to influence the molecule's electronic and steric properties.
Caption: Chemical Structure of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline.
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₀H₁₂FNO | - |
| Molecular Weight | 181.21 | g/mol |
| Exact Mass | 181.0897 | Da |
| LogP (Octanol/Water) | 1.65 | - |
| pKa (Most Basic) | 9.2 | - |
Rationale for Synthesis: The Role of Fluorine and Methoxy Substituents
The logic behind this specific substitution pattern is rooted in established medicinal chemistry principles:
-
Fluorine (C8): The introduction of a fluorine atom, a bioisostere for a hydrogen atom, can have profound effects. It increases metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450). Its high electronegativity can alter the pKa of the nearby secondary amine and influence non-covalent interactions (like hydrogen bonding or dipole interactions) with target proteins.[5]
-
Methoxy Group (C5): The electron-donating methoxy group can modulate the electron density of the aromatic ring, which is crucial for π-π stacking interactions with biological targets. It also serves as a hydrogen bond acceptor and can influence solubility and pharmacokinetic properties. The presence of electron-donating groups like methoxy is known to facilitate the key cyclization step in Bischler-Napieralski synthesis.[1]
Proposed Synthetic Strategy
We propose a robust and well-documented pathway for the synthesis of the target molecule: the Bischler-Napieralski reaction, followed by reduction. This approach is widely used for constructing the THIQ core and is favored for its reliability and the accessibility of starting materials.[1]
Caption: Proposed Bischler-Napieralski synthetic workflow.
Retrosynthetic Analysis
The target THIQ can be disconnected at the N2-C1 and C4a-C8a bonds, leading back to an N-acylated phenethylamine intermediate. This intermediate arises from the corresponding 2-phenethylamine and an acylating agent. The key starting material is therefore 2-(2-fluoro-5-methoxyphenyl)ethan-1-amine.
Detailed Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol based on established chemical principles. All work should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.
Step 1: Synthesis of N-(2-(2-Fluoro-5-methoxyphenyl)ethyl)acetamide
-
To a stirred solution of 2-(2-fluoro-5-methoxyphenyl)ethan-1-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by column chromatography on silica gel if necessary.
Step 2: Bischler-Napieralski Cyclization to form 8-Fluoro-5-methoxy-1-methyl-3,4-dihydroisoquinoline
-
Dissolve the N-acyl intermediate (1.0 eq) in a suitable solvent such as anhydrous toluene or acetonitrile.
-
Add a dehydrating/cyclizing agent, typically phosphorus oxychloride (POCl₃, 2.0-3.0 eq), to the solution at 0 °C.
-
Heat the mixture to reflux (80-110 °C, depending on the solvent) for 2-4 hours, monitoring by TLC. The electron-donating methoxy group facilitates this intramolecular electrophilic aromatic substitution.[1]
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃.
-
Basify the aqueous solution with a strong base (e.g., 30% NaOH or NH₄OH) to a pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo to obtain the crude 3,4-dihydroisoquinoline intermediate.
Step 3: Reduction to 8-Fluoro-5-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
-
Dissolve the crude dihydroisoquinoline intermediate from the previous step in a protic solvent like methanol or ethanol.
-
Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise.
-
Stir the reaction at room temperature for 1-2 hours until the imine is fully reduced (monitor by TLC).
-
Quench the reaction by the slow addition of water, and then remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by silica gel column chromatography to yield 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline as a pure compound.
Framework for Structural Elucidation and Characterization
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized molecule.
Caption: Analytical workflow for purification and characterization.
Spectroscopic Characterization (Predicted Data)
The following table outlines the expected spectroscopic data based on the proposed structure and known values for similar compounds.[6][7]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 6.5-7.0 ppm): Two doublets for the two aromatic protons, showing coupling to each other and potentially to the fluorine atom. Methoxy Group (δ ~3.8 ppm): A singlet integrating to 3H. Heterocyclic Protons (δ 2.7-4.2 ppm): A series of multiplets for the CH and CH₂ groups at positions 1, 3, and 4. N-H Proton (δ ~1.5-2.5 ppm): A broad singlet, which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons (δ 110-160 ppm): Signals for the 6 aromatic carbons. The carbons attached to F and O will be significantly shifted, and the C-F signal will show a large coupling constant (¹JCF ≈ 240-250 Hz). Methoxy Carbon (δ ~55-56 ppm): A signal for the -OCH₃ carbon. Heterocyclic Carbons (δ ~25-50 ppm): Signals for the carbons at positions 1, 3, and 4. |
| ¹⁹F NMR | A single resonance, likely a doublet of doublets due to coupling with adjacent aromatic protons. |
| Mass Spec. (HRMS) | Molecular Ion [M+H]⁺: Expected m/z at 182.0976, confirming the elemental composition C₁₀H₁₃FNO⁺. |
| FTIR | N-H Stretch: A moderate, sharp band around 3300-3350 cm⁻¹. Aromatic C-H Stretch: Bands just above 3000 cm⁻¹. Aliphatic C-H Stretch: Strong bands in the 2850-2960 cm⁻¹ region. C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹. C-F Stretch: A strong, characteristic band in the 1000-1100 cm⁻¹ region. |
Chromatographic Purity Assessment (HPLC)
A self-validating High-Performance Liquid Chromatography (HPLC) method is critical for establishing the purity of the final compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution system, for example:
-
Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
-
Gradient: Start with 5-10% B, increasing to 95% B over 15-20 minutes.
-
-
Detection: UV detector set at a wavelength where the aromatic chromophore absorbs (e.g., 254 nm or 280 nm).
-
Validation: The method should demonstrate a sharp, symmetrical peak for the main compound, with purity calculated by area percentage, ideally exceeding 95% for use in biological assays.
Potential Applications and Future Directions
Given the extensive biological activities of the THIQ scaffold, 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline is a promising candidate for screening in various therapeutic areas. The specific substitution pattern may confer activity as a CNS agent (e.g., targeting serotonin or dopamine receptors), an anti-proliferative agent for cancer research, or as an antimicrobial compound.[2][8]
Future work should focus on the biological evaluation of this compound in relevant in vitro assays. Subsequent structure-activity relationship (SAR) studies, involving modification of the substituents on the aromatic and heterocyclic rings, could lead to the identification of more potent and selective lead compounds for drug development.
References
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
Collection of Czechoslovak Chemical Communications. (2005). derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. [Link]
-
MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]
-
RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
PubMed Central (PMC). (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]
-
ResearchGate. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. [Link]
-
ResearchGate. (n.d.). Some IR spectral data of compounds (24-27). [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
PubMed. (2008). Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent. [Link]
-
NIST WebBook. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijstr.org [ijstr.org]
- 7. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
